molecular formula C13H14O5 B2717856 Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate CAS No. 74053-94-4

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate

Cat. No.: B2717856
CAS No.: 74053-94-4
M. Wt: 250.25
InChI Key: ZSODRSZARKAXOH-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate is an organic compound that features a benzodioxin ring fused with an ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. Common solvents used in this synthesis include ethanol and dimethylformamide, and the reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzodioxin derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a precursor in the synthesis of pharmacologically active compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate
  • N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]succinamide
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Uniqueness

Ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-2-16-13(15)8-10(14)9-3-4-11-12(7-9)18-6-5-17-11/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDROKCHVNRTMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220348
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74053-94-4
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74053-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3-dihydro-β-oxo-1,4-benzodioxin-6-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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